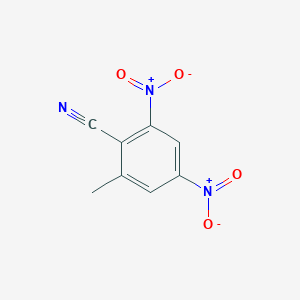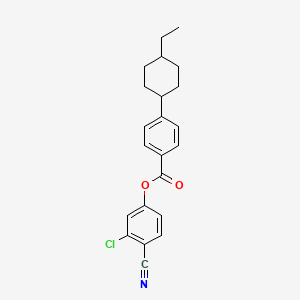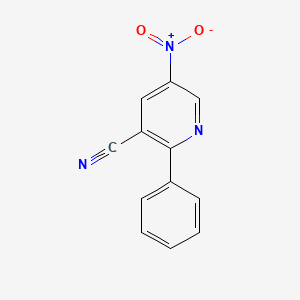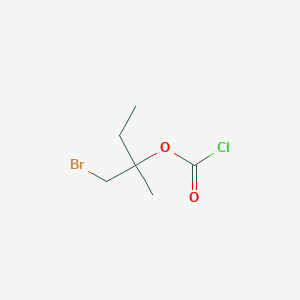
2-Methyl-4,6-dinitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,6-dinitrobenzonitrile is an organic compound with the molecular formula C8H5N3O4 It is a derivative of benzonitrile, characterized by the presence of two nitro groups and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-dinitrobenzonitrile typically involves nitration reactions. One common method is the nitration of 2-methylbenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4,6-dinitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2-Methyl-4,6-diaminobenzonitrile.
Substitution: 2-Methyl-4,6-dimethoxybenzonitrile.
Oxidation: 2-Methyl-4,6-dinitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,6-dinitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its nitro groups.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Methyl-4,6-dinitrobenzonitrile exerts its effects is primarily through its nitro groups. These groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The nitro groups can also form hydrogen bonds and interact with electron-rich sites on proteins and enzymes, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrobenzonitrile
- 2-Methyl-4-nitrobenzonitrile
- 2,4-Dinitrobenzonitrile
Uniqueness
2-Methyl-4,6-dinitrobenzonitrile is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of its reactivity profile and the types of reactions it can undergo.
Eigenschaften
CAS-Nummer |
89929-62-4 |
|---|---|
Molekularformel |
C8H5N3O4 |
Molekulargewicht |
207.14 g/mol |
IUPAC-Name |
2-methyl-4,6-dinitrobenzonitrile |
InChI |
InChI=1S/C8H5N3O4/c1-5-2-6(10(12)13)3-8(11(14)15)7(5)4-9/h2-3H,1H3 |
InChI-Schlüssel |
KKNSTWHCKUTOPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C#N)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)

![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)

![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)


![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)



